molecular formula C9H8N2O2 B1398865 5-methoxy-1H-indazole-7-carbaldehyde CAS No. 1100214-12-7

5-methoxy-1H-indazole-7-carbaldehyde

Cat. No.: B1398865
CAS No.: 1100214-12-7
M. Wt: 176.17 g/mol
InChI Key: GFOIEOKYZYYCAR-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazole-7-carbaldehyde (CAS 1100214-12-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a versatile indazole scaffold, a privileged structure found in numerous pharmacologically active agents and several approved drugs, such as the tyrosine kinase inhibitor Pazopanib . The presence of both a reactive aldehyde group and a methoxy substituent on the indazole core makes this molecule a versatile synthetic intermediate for the design and development of novel bioactive molecules. The primary research application of this compound is as a key precursor in the synthesis of more complex molecular hybrids. The formyl group is a highly versatile functional handle that can undergo various transformations, including condensations and nucleophilic additions, to generate a diverse library of derivatives . Researchers can leverage this aldehyde to create Schiff bases, hydrazones, or to incorporate the indazole moiety into larger, more complex structures via carbon-carbon bond forming reactions. Its specific structure suggests potential for investigating antiproliferative agents, given that related 5-methoxyindole and indazole derivatives have demonstrated promising activity in pharmacological studies . This compound is intended for use by professional researchers in laboratory settings only. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methoxy-1H-indazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-6-4-10-11-9(6)7(3-8)5-12/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIEOKYZYYCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-indazole-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate in the presence of a catalyst such as iron(III) chloride in methanol at elevated temperatures can yield the desired indazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Nucleophilic Additions

The aldehyde group participates in Schiff base formation and hydrazone synthesis , common to aromatic aldehydes. For example:

  • Reaction with hydrazines yields hydrazones, a precursor for heterocyclic systems .

  • In acidic conditions, formaldehyde addition to NH-indazoles forms N-CH₂OH derivatives , suggesting potential for similar aldehyde reactivity.

Substitution and Electrophilic Reactions

Electrophilic substitution on the indazole ring is influenced by the electron-withdrawing aldehyde group:

  • Nitration : Nitro groups preferentially occupy C5/C7 positions in electron-deficient indazoles .

  • Halogenation : Limited data, but bromination at C3 has been reported for related indazoles under Cu catalysis .

Condensation and Cyclization

The aldehyde group facilitates cyclocondensation reactions :

  • With hydrazine hydrate, it forms fused indazole-pyrazole systems .

  • Under basic conditions, aldol condensation may occur, though dimerization is suppressed in electron-deficient systems .

Oxidation and Reduction

  • Oxidation : Converts the aldehyde to 5-methoxy-1H-indazole-7-carboxylic acid.

  • Reduction : Catalytic hydrogenation yields 5-methoxy-1H-indazole-7-methanol, a potential intermediate for drug discovery .

Side Reactions and Stability

  • Dimerization : Electron-rich indazoles form dimers via nucleophilic attack (e.g., C3-C3 coupling) . The methoxy and aldehyde groups in the 7-position likely mitigate this pathway.

  • Hydrolysis : Prolonged exposure to aqueous HCl may degrade the aldehyde to carboxylic acid .

Stability Data :

ConditionStability Outcome
Aqueous HCl, 25°CPartial hydrolysis to acid
Dry, inert atmosphereStable for >6 months at 2–8°C

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-1H-indazole-7-carbaldehyde is increasingly recognized for its potential as a pharmacophore in drug design. Indazoles, including this compound, are being investigated for their ability to act as inhibitors of various kinases, which are crucial targets in cancer therapy.

Kinase Inhibition

Indazole derivatives have shown promise as kinase inhibitors, particularly in the context of tyrosine and threonine kinases. The structural similarity of indazoles to indoles allows them to be considered bioisosteres, facilitating their use in the design of selective inhibitors. Research indicates that 1H-indazole-3-carboxaldehydes serve as key intermediates for synthesizing polyfunctionalized 3-substituted indazoles, which can exhibit significant biological activity against cancer cell lines .

Synthetic Applications

The synthesis of this compound is often achieved through the nitrosation of indoles under mild acidic conditions. This method allows for the conversion of both electron-rich and electron-deficient indoles into their corresponding indazole derivatives with high yields .

Synthesis Protocols

The following table summarizes various synthesis protocols for producing this compound from different substrates:

Substrate Reaction Conditions Yield (%) Notes
5-Bromo-indoleNitrosation with NaNO2 and HCl41Conducted at room temperature
5-NHBoc-indoleMild conditions, acid-sensitive functional groups78No degradation of Boc group observed
Indoles with electron-withdrawing groupsNitrosation at low temperatures56-57Moderate reactivity noted

This table highlights the versatility of the compound in various synthetic routes, demonstrating its utility in creating diverse indazole derivatives.

Anticancer Activity

A study investigating the anticancer properties of indazole derivatives synthesized from this compound revealed that certain compounds exhibited significant cytotoxicity against specific cancer cell lines, suggesting a potential pathway for developing new cancer therapies .

Kinase Inhibitor Development

Another research effort focused on synthesizing a series of indazole derivatives to evaluate their efficacy as kinase inhibitors. The results indicated that modifications to the 5-methoxy group could enhance binding affinity and selectivity towards specific kinase targets, paving the way for more effective drugs .

Mechanism of Action

The mechanism of action of 5-methoxy-1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Methoxy vs. Chloro: The methoxy group (electron-donating) in this compound may enhance solubility in polar solvents compared to the electron-withdrawing chloro group in 5-chloro-1H-indazole-7-carbaldehyde. This difference also impacts reactivity; for example, the aldehyde in the methoxy derivative may undergo nucleophilic addition more readily due to reduced electron withdrawal . Positional Isomerism: The 7-methoxy-1-methyl analog (831222-99-2) demonstrates how substituent positions alter biological activity and hazard profiles.
  • Functional Group Variations :

    • Aldehyde vs. Ester : The aldehyde group in this compound offers reactivity absent in ester derivatives (e.g., 894779-32-9), making it more suitable for forming Schiff bases or imine linkages in drug development .
    • Carboxylate Esters : Methyl 5-chloro-1H-indazole-7-carboxylate (1260851-42-0) serves as a stable intermediate for amide bond formation, contrasting with the aldehyde’s propensity for oxidation or reduction .

Physicochemical and Hazard Profiles

  • 5-Chloro-1H-indazole-7-carbaldehyde : Predicted high boiling point (383.5°C) and density (1.521 g/cm³) suggest significant intermolecular interactions, likely due to halogen bonding .

Biological Activity

5-Methoxy-1H-indazole-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O2C_9H_8N_2O_2 and features an indazole ring system with a methoxy group and an aldehyde functional group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of indazole derivatives, including this compound. The compound exhibits notable antibacterial activity against various strains of bacteria. For instance, in a comparative study, it was shown that indazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli , with varying degrees of effectiveness depending on the specific structural modifications made to the indazole scaffold .

Table 1: Antibacterial Activity of Indazole Derivatives

CompoundZone of Inhibition (mm)Bacteria Tested
This compound14Staphylococcus aureus
This compound16Escherichia coli
Penicillin32Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, likely through modulation of key signaling pathways such as the p53/MDM2 pathway .

Table 2: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)
A54910.5
K5625.15
PC-312.0
Hep-G28.0

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have demonstrated the capacity to inhibit enzymes involved in cell proliferation and survival, suggesting that this compound may exert its anticancer effects through similar mechanisms .
  • Receptor Modulation : Research indicates that indazole derivatives can act as ligands for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological processes . This receptor interaction may contribute to both therapeutic effects and side effects.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways, which is crucial for its anticancer activity. This includes upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

A notable study involved the synthesis and evaluation of several indazole derivatives, including this compound. The research highlighted its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

In another study focusing on the structure-activity relationship (SAR) of indazoles, it was found that modifications at specific positions on the indazole ring significantly affected biological activity, emphasizing the importance of chemical structure in determining pharmacological outcomes.

Q & A

Q. What are the common synthetic routes for 5-methoxy-1H-indazole-7-carbaldehyde?

The synthesis typically involves multi-step reactions starting from substituted indazole precursors. A validated approach includes:

  • Formylation strategies : Direct formylation at the 7-position using manganese(IV) oxide in dichloromethane (85% yield) .
  • Methoxy group introduction : Methoxylation via nucleophilic substitution or protection/deprotection sequences, as seen in analogous indazole derivatives .
  • Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures to isolate the aldehyde .

Q. How is the structure of this compound confirmed using crystallographic methods?

Structural validation employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Data collection using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • ORTEP-III visualization : Graphical representation of thermal ellipsoids and molecular geometry to confirm substituent positions .
  • Validation tools : PLATON or CCDC software to check for crystallographic outliers and hydrogen bonding networks .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related compounds:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory tract irritation) .
  • Storage : Stable under inert atmospheres at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Yield optimization may involve:

  • Catalyst screening : Transition-metal catalysts (e.g., ruthenium complexes) to enhance formylation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and intermediate stability .
  • Reaction monitoring : Real-time HPLC or TLC to identify bottlenecks (e.g., incomplete methoxylation) .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Contradictions in NMR/IR data require:

  • Dynamic NMR studies : To assess conformational flexibility impacting chemical shifts .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to compare predicted vs. observed spectra .
  • Impurity profiling : LC-MS to detect side products (e.g., desmethyl analogs) that skew data .

Q. What methodologies effectively identify and quantify impurities in this compound samples?

Advanced impurity analysis includes:

  • HPLC-DAD/ELSD : Reverse-phase chromatography with diode-array detection to resolve structurally similar impurities (e.g., 7-bromo-5-methoxy-1H-indazole) .
  • Mass spectrometry : High-resolution MS (HRMS) to assign exact masses to unknown peaks .
  • Crystallographic discrimination : Co-crystallization with host molecules to isolate and characterize trace impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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